molecular formula C16H18F3N2O3PS B3041176 O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate CAS No. 261959-15-3

O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate

Cat. No.: B3041176
CAS No.: 261959-15-3
M. Wt: 406.4 g/mol
InChI Key: RVYRMTAQFPOVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate is a useful research compound. Its molecular formula is C16H18F3N2O3PS and its molecular weight is 406.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate, also known as a phosphorothioate compound, is of significant interest due to its potential biological activities, particularly in the fields of agrochemicals and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 261959-15-3

Phosphorothioates typically exert their biological effects by inhibiting specific enzymes or pathways within organisms. The presence of a trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity. The proposed mechanism involves inhibition of acetylcholinesterase (AChE), which is critical for neurotransmission in both vertebrates and invertebrates.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit antiproliferative activity against various cancer cell lines. For instance, studies on fluorinated pyrimidines have shown significant growth inhibition in breast and colon cancer cell lines, suggesting that this compound may possess similar properties .

Enzyme Inhibition

The compound is hypothesized to inhibit AChE activity, which could lead to increased levels of acetylcholine at synapses. This mechanism is particularly relevant in neurotoxicology and pest control applications, where such inhibition can disrupt normal physiological functions in target organisms .

Case Studies and Research Findings

StudyFindings
Synthesis and Biological Activity Study (2008)Identified antiproliferative effects against breast and lung cancer cell lines. The highest activity was noted for compounds with similar trifluoromethyl substitutions .
Enzyme Inhibition AssayDemonstrated significant inhibition of AChE activity in vitro, supporting its potential use as a neurotoxin .
Toxicological AssessmentEvaluated the acute toxicity profile in rodent models, indicating a dose-dependent response with neurotoxic effects observed at higher concentrations .

Safety Profile and Toxicity

While the biological activity presents potential therapeutic avenues, safety assessments are crucial. The compound's toxicity profile indicates that it can be harmful if ingested or absorbed through the skin. Safety data sheets recommend handling it with care due to its potential neurotoxic effects .

Properties

IUPAC Name

diethoxy-[6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N2O3PS/c1-4-22-25(26,23-5-2)24-14-10-11(3)20-15(21-14)12-6-8-13(9-7-12)16(17,18)19/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYRMTAQFPOVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N2O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate
Reactant of Route 2
Reactant of Route 2
O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate
Reactant of Route 3
Reactant of Route 3
O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate
Reactant of Route 4
Reactant of Route 4
O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate
Reactant of Route 5
Reactant of Route 5
O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate
Reactant of Route 6
O,O-Diethyl O-(6-methyl-2-(4-(trifluoromethyl)phenyl)-4-pyrimidinyl) thiophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.